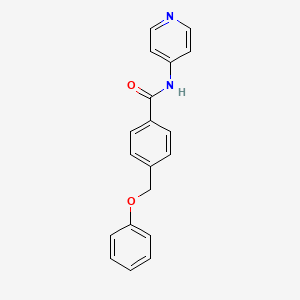
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide core with a phenoxymethyl group and a pyridin-4-yl substituent, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenoxymethyl)-N-pyridin-4-ylbenzamide typically involves the following steps:
Formation of the Phenoxymethyl Intermediate: This step involves the reaction of phenol with formaldehyde to form phenoxymethanol.
Coupling with Pyridine: The phenoxymethanol is then reacted with pyridine-4-carboxylic acid under specific conditions to form the desired intermediate.
Amidation: The final step involves the amidation of the intermediate with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of phenoxyacetic acid or phenoxyacetaldehyde.
Reduction: Formation of 4-(aminomethyl)-N-pyridin-4-ylbenzamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(phenoxymethyl)-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.
Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group.
Pyridinylbenzamides: A class of compounds with similar structural features.
Uniqueness
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H16N2O2 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-17-10-12-20-13-11-17)16-8-6-15(7-9-16)14-23-18-4-2-1-3-5-18/h1-13H,14H2,(H,20,21,22) |
Clé InChI |
OWMWOSJRLSYQNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


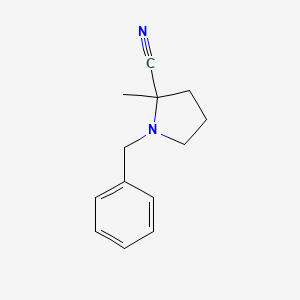
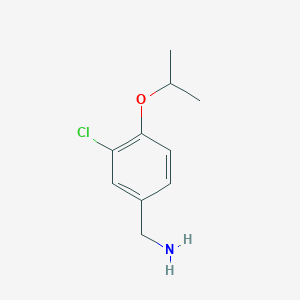

![6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol](/img/structure/B13874010.png)
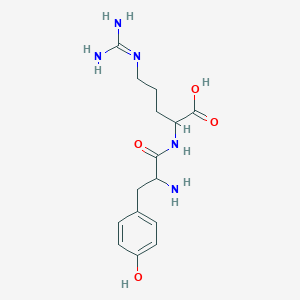
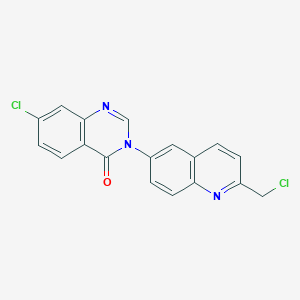


![3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine](/img/structure/B13874045.png)
![Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate](/img/structure/B13874046.png)
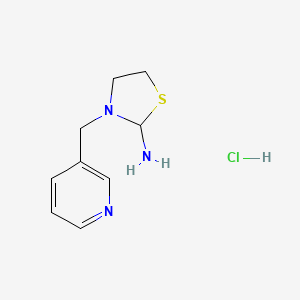
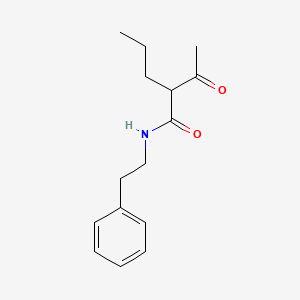
![1-[2-(Dimethylamino)ethyl]indole-4-carboxylic acid](/img/structure/B13874062.png)
![4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)
